5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Description
Historical Context of Nitrofuran-Thiazole Hybrid Compounds
Nitrofuran derivatives have served as foundational antimicrobial agents since the mid-20th century, with nitrofurantoin remaining a first-line treatment for uncomplicated urinary tract infections due to its efficacy against Gram-negative pathogens. The nitro group’s redox activity, which generates reactive intermediates toxic to microbial DNA and proteins, has driven interest in structural modifications to enhance potency and selectivity. Early efforts focused on appending simple side chains, but the advent of hybrid pharmacophore design in the 21st century catalyzed the fusion of nitrofurans with heterocyclic systems like thiazoles.
Thiazole rings, characterized by a five-membered structure containing nitrogen and sulfur, emerged as critical components in antibacterial and antifungal agents due to their ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The integration of nitrofuran and thiazole motifs was first reported in the synthesis of 5-nitrofuran-1,3,4-thiadiazole hybrids, which demonstrated broad-spectrum activity against Staphylococcus aureus and Mycobacterium tuberculosis at micromolar concentrations. For instance, derivatives featuring substituted benzene rings on the thiazole moiety exhibited minimum inhibitory concentrations (MICs) as low as 0.8 μg/mL against drug-resistant strains. These findings underscored the synergistic potential of combining nitrofuran’s redox activity with thiazole’s enzymatic inhibition.
A pivotal advancement came with the introduction of carboxamide linkages, which improved solubility and target affinity. In 2022, researchers synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, achieving MIC values of 1.9 μg/mL against methicillin-resistant S. aureus (MRSA). The carboxamide group facilitated hydrogen bonding with bacterial dihydrofolate reductase, a key enzyme in folate metabolism. This structural innovation laid the groundwork for more complex hybrids, including 5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, which leverages tetrahydronaphthalene’s hydrophobic bulk to enhance membrane permeability.
Scientific Significance of Tetrahydronaphthalene-Bearing Heterocycles
Tetrahydronaphthalene, a partially saturated bicyclic aromatic system, has been widely employed in drug design to balance lipophilicity and metabolic stability. Its incorporation into heterocyclic frameworks, such as thiazoles, augments interactions with hydrophobic binding pockets in microbial targets. For example, nitrofuran-oxadiazole hybrids bearing substituted benzene rings displayed superior antitubercular activity compared to cycloalkyl analogs, with MICs of 0.12 μg/mL against Mycobacterium tuberculosis H37Rv. The tetrahydronaphthalene moiety in this compound likely mimics this behavior, enabling tighter binding to enoyl-acyl carrier protein reductase (InhA), a validated target in bacterial fatty acid biosynthesis.
The tetrahydronaphthalene-thiazole combination also addresses pharmacokinetic challenges. Studies on nitrothiazole derivatives, such as nifurthiazole, revealed that bulky aromatic systems reduce renal clearance and prolong half-life. In murine models, tetrahydronaphthalene-containing analogs demonstrated oral bioavailability exceeding 60%, attributed to enhanced intestinal absorption and reduced first-pass metabolism. This property is critical for systemic infections requiring sustained drug exposure.
Research Evolution and Contemporary Focus Areas
The evolution of this compound reflects three paradigm shifts in antimicrobial research:
Combatting Multidrug Resistance : Nitroheterocycle-thiazole hybrids have shown promise against resistant strains by targeting non-canonical pathways. For example, click chemistry-derived nitrothiazoles overcame metronidazole resistance in Giardia lamblia by activating alternative nitroreductases. Similarly, the tetrahydronaphthalene-thiazole scaffold may bypass efflux pumps in MRSA through steric hindrance.
Rational Hybrid Design : Modern synthetic strategies, such as oxidative cyclization and click chemistry, enable precise modular assembly of nitrofuran, thiazole, and tetrahydronaphthalene units. A 2022 study reported a 12-step synthesis yielding 31 derivatives with MICs ≤2 μg/mL against Helicobacter pylori, highlighting the efficiency of these methods.
Multi-Target Engagement : Contemporary hybrids are engineered to inhibit multiple bacterial targets simultaneously. The nitro group disrupts DNA repair, while the thiazole ring inhibits dihydrofolate reductase. Tetrahydronaphthalene’s role in disrupting membrane integrity adds a third mechanism, reducing the likelihood of resistance.
Table 1: Comparative Activity of Nitrofuran-Thiazole Hybrids
Properties
IUPAC Name |
5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-17(15-7-8-16(25-15)21(23)24)20-18-19-14(10-26-18)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMMIDSCBRIDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biological Activity
5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound integrates a furan ring, a thiazole moiety, and a tetrahydronaphthalene structure, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.
- Enzyme Interaction : The thiazole and furan moieties may facilitate binding to specific enzymes or receptors, modulating their activity and influencing various cellular processes.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit notable anticancer properties. For instance:
- Thiazole Derivatives : Thiazole-containing compounds have shown cytotoxicity against various cancer cell lines. A study reported that thiazole derivatives had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer types .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
Antimicrobial Activity
The furan component is known for its antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Case Studies
- Antitumor Activity : A recent study evaluated the anticancer potential of thiazole derivatives similar to our compound. It was found that modifications in the phenyl ring significantly enhanced activity against human glioblastoma U251 cells and human melanoma WM793 cells .
- Anticonvulsant Properties : Some thiazole derivatives have also been tested for anticonvulsant activity. One compound displayed significant protection against seizure models in animal studies .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications in the chemical structure influence biological activity:
- Thiazole Ring : Essential for cytotoxicity; modifications at various positions can enhance or reduce activity.
- Furan Ring Influence : The electronic properties of the furan ring can alter the reactivity and interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Furan vs. Thiophene vs. Pyrazole Derivatives
- Furan-Based Analogues : Compounds such as 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (64) and N-(5-nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide (65) () share the nitro-furan-thiazole scaffold. These derivatives prioritize antimicrobial activity, with phenyl substituents (e.g., 3-chloro, 3-fluoro in compounds 66–68 ) modulating lipophilicity and electronic properties .
- Thiophene-Based Analogues : describes N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide , where the furan is replaced with a thiophene. The thiophene’s larger atomic radius and sulfur atom may alter binding interactions, though purity varied significantly (42% vs. 99.05%) depending on substituents .
- Pyrazole Derivatives: Compound 21 () uses a pyrazole core instead of furan, showing trypanocidal activity. The pyrazole’s nitrogen-rich structure could enhance hydrogen bonding but may reduce metabolic stability compared to furan .
Substituent Effects on the Thiazole Ring
Aromatic vs. Partially Saturated Moieties
- Pyridinyl and Methylfuran Substituents : lists 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (Mol. Weight 316.29 g/mol), where the pyridine’s basic nitrogen may enhance water solubility. In contrast, methylfuran substituents (e.g., N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide ) could increase steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
